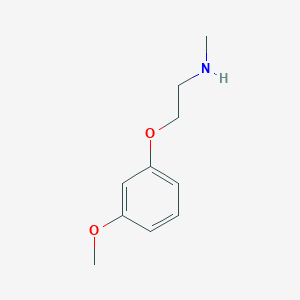

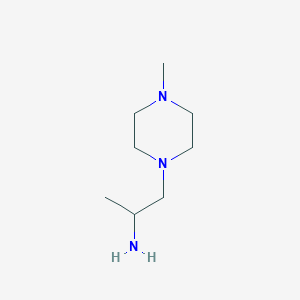

2-(3-Methoxyphenoxy)-N-methylethanamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 3-methoxyphenol precursor with a compound containing the N-methylethanamine group. The specifics of the reaction would depend on the exact structures of these precursors and the conditions under which the reaction is carried out .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods can be used to analyze the molecular structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It’s likely that the compound could participate in a variety of organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

- Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) : Researchers have explored this compound as an intermediate in the synthesis of novel NNRTIs for treating HIV. NNRTIs play a crucial role in inhibiting the reverse transcriptase enzyme, which is essential for viral replication .

Organic Synthesis and Demethylation Reactions

- Demethylation Catalysts : Hydrogen bromide (HBr) and boron tribromide (BBr3) have been used as catalysts in demethylation reactions. The coordination of HBr and BBr3 with electron-rich sites in organic compounds enhances the outcome of organic reactions, including the synthesis of m-aryloxy phenols .

Antioxidant Screening

- Several derivatives of this compound have shown promising antioxidant activity. For instance, (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide and (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide exhibited significant activity compared to reference drugs .

Mécanisme D'action

Target of Action

The primary target of 2-(3-Methoxyphenoxy)-N-methylethanamine is a post-translationally modified isoform of Proliferating Cell Nuclear Antigen (PCNA), termed caPCNA . PCNA is crucial in the body for DNA repair, but targeting it is difficult because of its role in healthy cells . By selectively targeting caPCNA, it may be possible to kill cancer cells without affecting healthy tissues .

Mode of Action

The compound interacts with its target, caPCNA, inhibiting the growth and inducing cell cycle arrest and apoptotic cell death in a wide variety of cancer cell lines . It has no effect on several normal, nonmalignant cell types .

Biochemical Pathways

The compound affects the DNA replication and repair pathways, which are fundamental to the proliferation and survival of cancer cells . It targets a specific antigen site of caPCNA located within the interdomain connecting loop of PCNA .

Pharmacokinetics

It’s worth noting that the compound’s solubility and other adme properties can significantly impact its bioavailability and efficacy .

Result of Action

The result of the compound’s action is the inhibition of growth and induction of cell cycle arrest and apoptotic cell death in cancer cells . This selective action against cancer cells, without affecting healthy cells, makes it a promising candidate for cancer treatment .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(3-methoxyphenoxy)-N-methylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11-6-7-13-10-5-3-4-9(8-10)12-2/h3-5,8,11H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEHBTUHIYEAQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=CC(=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591545 | |

| Record name | 2-(3-Methoxyphenoxy)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120998-52-9 | |

| Record name | 2-(3-Methoxyphenoxy)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Methylsulfanyl)methyl]aniline](/img/structure/B3022330.png)

![Hydrazine, [2-(methylthio)phenyl]-](/img/structure/B3022331.png)

![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3022333.png)

![1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3022335.png)

![1-Methyl-4-[(4-nitrobenzyl)sulfonyl]benzene](/img/structure/B3022342.png)

![2-[2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]phenol](/img/structure/B3022352.png)